molecular formula C24H26N4O B11011601 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one

Cat. No.: B11011601
M. Wt: 386.5 g/mol
InChI Key: XNYPWJSFTHNTIM-JXMROGBWSA-N
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Description

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of a substituted phenylhydrazine with a suitable diketone to form the pyridazinone core. This intermediate is then further functionalized through a series of reactions, including alkylation and piperazine addition, to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain inflammatory pathways by interacting with key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyridazin-3(2H)-one: A simpler analog with similar core structure but lacking the piperazine and phenylprop-2-en-1-yl substituents.

    4-phenyl-2-pyridazinone: Another analog with a different substitution pattern on the pyridazinone core.

Uniqueness

6-phenyl-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

6-phenyl-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C24H26N4O/c29-24-14-13-23(22-11-5-2-6-12-22)25-28(24)20-27-18-16-26(17-19-27)15-7-10-21-8-3-1-4-9-21/h1-14H,15-20H2/b10-7+

InChI Key

XNYPWJSFTHNTIM-JXMROGBWSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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